molecular formula C11H11NS B12991963 3,8-Dimethyl-quinoline-2-thiol

3,8-Dimethyl-quinoline-2-thiol

Cat. No.: B12991963
M. Wt: 189.28 g/mol
InChI Key: OQQJDXYXWHBVMW-UHFFFAOYSA-N
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Description

3,8-Dimethyl-quinoline-2-thiol is a heterocyclic aromatic compound with a sulfur-containing thiol group at the 2-position and two methyl groups at the 3 and 8 positions of the quinoline ring. Quinoline derivatives, including this compound, are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-quinoline-2-thiol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, where an o-aminoaryl ketone reacts with a carbonyl compound under acidic or basic conditions . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent .

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids as catalysts are gaining popularity . These methods offer advantages such as reduced reaction times, higher yields, and lower energy consumption.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-quinoline-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-quinoline-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modulation of their activity. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes . These interactions contribute to the compound’s biological activity and therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,8-Dimethyl-quinoline-2-thiol is unique due to the presence of both methyl groups and a thiol group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

3,8-dimethyl-1H-quinoline-2-thione

InChI

InChI=1S/C11H11NS/c1-7-4-3-5-9-6-8(2)11(13)12-10(7)9/h3-6H,1-2H3,(H,12,13)

InChI Key

OQQJDXYXWHBVMW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=S)N2)C

Origin of Product

United States

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